3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
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Overview
Description
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, also known as CHBB, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as oxidative stress and inflammation. 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to protect cells against oxidative stress and reduce inflammation in various animal models. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide for laboratory experiments is its ability to exhibit a range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is relatively easy to synthesize and has a good safety profile, making it a suitable candidate for use in animal studies.
However, there are also some limitations to the use of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide in laboratory experiments. For example, the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, which may limit its potential applications in certain research areas. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.
Future Directions
There are several potential future directions for research on 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide. One area of interest is the development of novel 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide derivatives with improved biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide and its potential applications in various disease models. Finally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.
Synthesis Methods
The synthesis of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzohydrazide in the presence of a suitable solvent and catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
properties
IUPAC Name |
3-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGXZUYECRVJBH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.